REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].[C:10](OCC)(OCC)(OCC)[CH3:11].C1(C)C(S(O)(=O)=O)=CC=CC=1>>[CH2:4]([C:3]12[CH2:8][O:9][C:10]([CH3:11])([O:7][CH2:6]1)[O:2][CH2:1]2)[CH3:5]
|
Name
|
|
Quantity
|
268 g
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
356.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring bar
|
Type
|
DISTILLATION
|
Details
|
distillation head
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated until the theoretical amount od ethanol
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DISTILLATION
|
Details
|
Fractional vacuum distillation
|
Type
|
CUSTOM
|
Details
|
afforded the product as a water clear liquid, boiling point 62.8-71.2° C. at 0.78-1.80 torr
|
Name
|
|
Type
|
|
Smiles
|
C(C)C12COC(OC1)(OC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |